Cas no 2137470-45-0 (1-[3-Amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one)
![1-[3-Amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one structure](https://ja.kuujia.com/scimg/cas/2137470-45-0x500.png)
1-[3-Amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one 化学的及び物理的性質
名前と識別子
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- EN300-701944
- 1-[3-amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
- 2137470-45-0
- 1-[3-Amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
-
- インチ: 1S/C11H22N2O2/c1-10(2,3)9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8,12H2,1-3H3
- InChIKey: KFYUGPWIIMRACA-UHFFFAOYSA-N
- ほほえんだ: OCC1(CCCN(C(C(C)(C)C)=O)C1)N
計算された属性
- せいみつぶんしりょう: 214.168127949g/mol
- どういたいしつりょう: 214.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 66.6Ų
1-[3-Amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-701944-0.25g |
1-[3-amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
2137470-45-0 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
Enamine | EN300-701944-0.5g |
1-[3-amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
2137470-45-0 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
Enamine | EN300-701944-5.0g |
1-[3-amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
2137470-45-0 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
Enamine | EN300-701944-0.1g |
1-[3-amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
2137470-45-0 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
Enamine | EN300-701944-10.0g |
1-[3-amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
2137470-45-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
Enamine | EN300-701944-1.0g |
1-[3-amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
2137470-45-0 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
Enamine | EN300-701944-0.05g |
1-[3-amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
2137470-45-0 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
Enamine | EN300-701944-2.5g |
1-[3-amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
2137470-45-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 |
1-[3-Amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
1-[3-Amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-oneに関する追加情報
1-[3-Amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one: A Comprehensive Overview
The compound with CAS No. 2137470-45-0, commonly referred to as 1-[3-Amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with amino and hydroxymethyl groups, as well as a ketone moiety. The combination of these functional groups makes it a versatile molecule with diverse reactivity and biological activity.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of bioactive compounds. The presence of the amino group and hydroxymethyl group on the piperidine ring introduces significant steric and electronic effects, which can influence the molecule's interaction with biological targets. Additionally, the ketone group at the 2,2-dimethylpropanone position provides a platform for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties.
One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Researchers have explored its use in synthesizing bioactive agents with anti-inflammatory, analgesic, and anticonvulsant properties. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases such as arthritis and cardiovascular conditions.
The synthesis of 1-[3-Amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves a multi-step process that combines principles from organic chemistry and catalysis. The starting material is typically a substituted piperidine derivative, which undergoes nucleophilic substitution or condensation reactions to introduce the desired functional groups. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly valuable for pharmacological studies.
In terms of biological activity, this compound has shown remarkable selectivity towards certain enzyme systems. For example, it has been reported to inhibit histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and cancer progression. This property makes it a potential candidate for the development of anticancer therapies. Furthermore, its ability to modulate ion channels has been explored in preclinical models of epilepsy and neuropathic pain.
The structural versatility of this compound also makes it an attractive candidate for materials science applications. Its ability to form hydrogen bonds and engage in π-interactions suggests potential uses in supramolecular chemistry and self-assembling systems. Recent research has focused on its role as a building block for advanced materials with tailored mechanical and electronic properties.
From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. Green chemistry principles have been incorporated into its production processes, including the use of renewable feedstocks and energy-efficient reaction conditions. These efforts align with global sustainability goals and highlight the importance of responsible chemical innovation.
In conclusion, 1-[3-Amino-3-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one (CAS No. 2137470-45-0) is a multifaceted compound with significant potential across diverse fields. Its unique structure, combined with recent advancements in synthetic methodologies and biological research, positions it as a key player in modern drug discovery and materials science. As research continues to uncover its full spectrum of applications, this compound is poised to make meaningful contributions to both scientific progress and human health.
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